2-(3-Chloro-5-nitrophenyl)acetonitrile
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Overview
Description
2-(3-Chloro-5-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClN2O2. It is a derivative of acetonitrile, where the acetonitrile group is attached to a 3-chloro-5-nitrophenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-nitrophenyl)acetonitrile typically involves the nitration of 3-chlorobenzyl cyanide. The reaction is carried out under controlled conditions to ensure the selective nitration at the desired position on the aromatic ring. The nitration process usually involves the use of concentrated nitric acid and sulfuric acid as reagents.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(3-Chloro-5-aminophenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-Chloro-5-nitrophenyl)acetic acid or 2-(3-Chloro-5-nitrophenyl)acetamide.
Scientific Research Applications
2-(3-Chloro-5-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-nitrophenyl)acetonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to its observed effects. The nitro and chloro groups can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-5-nitrophenyl)acetonitrile
- 2-(4-Chloro-5-nitrophenyl)acetonitrile
- 2-(3-Chloro-4-nitrophenyl)acetonitrile
Uniqueness
2-(3-Chloro-5-nitrophenyl)acetonitrile is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(3-chloro-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-3-6(1-2-10)4-8(5-7)11(12)13/h3-5H,1H2 |
InChI Key |
FCWRUCGFGQMHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CC#N |
Origin of Product |
United States |
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